6,7-Dehydro Prednisolone 21-Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYRILTTRZHTJ-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595068 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-45-4 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Chemical Classification
Systematic Naming Conventions and Identifiers
The precise identification of a chemical compound is established through standardized naming and numbering systems. These identifiers are crucial for unambiguous communication in research, industry, and regulatory contexts.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For 6,7-Dehydro Prednisolone (B192156) 21-Acetate, the IUPAC name is [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate (B1210297). clearsynth.com An alternative, yet also correct, IUPAC name is 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate. chemicea.com
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 6,7-Dehydro Prednisolone 21-Acetate is 2427-45-4. clearsynth.comchemicea.comlookchem.comsimsonpharma.com This number is a definitive reference point for the compound in scientific literature and databases.
Beyond its formal IUPAC name and CAS number, this compound is known by several other names and is categorized within specific product groups. It is commonly referred to simply as this compound. clearsynth.comlookchem.com In a commercial and research context, it is often classified under "Prednisolone Intermediates" or as an "Impurity Standard". clearsynth.comchemicea.com This indicates its role in the synthesis of or its presence as a related substance to Prednisolone.
| Identifier Type | Value |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| CAS Registry Number | 2427-45-4 |
| Synonyms | This compound |
| Product Categories | Prednisolone Intermediates, Impurity Standards |
Classification within Steroid Chemistry
The structural characteristics of this compound place it within specific families of steroid compounds. This classification is based on its carbon skeleton and its relationship to other biologically active steroids.
This compound is recognized as a derivative of Prednisolone, a synthetic glucocorticoid. Glucocorticoids are a class of corticosteroids that are involved in the metabolism of carbohydrates, fats, and proteins, and possess anti-inflammatory properties. Prednisolone itself is a derivative of the naturally occurring hormone cortisol. The subject compound's designation as a "Prednisolone Intermediate" suggests its role as a precursor in the chemical synthesis of Prednisolone or related compounds. clearsynth.com It is also identified as an impurity of Prednisolone, which is a synthetic glucocorticoid used to treat a variety of inflammatory and auto-immune conditions.
Steroids are classified based on their core carbon skeleton. This compound belongs to the pregnane (B1235032) series. Pregnane steroids are characterized by a 21-carbon atom framework. This fundamental structure is the basis for a wide range of biologically important hormones, including progestogens and corticosteroids.
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to 6,7-Unsaturation in Steroids
The introduction of a double bond at the 6,7-position of the steroid nucleus is a key transformation in the synthesis of 6,7-Dehydro Prednisolone (B192156) 21-Acetate. This structural feature can significantly influence the biological activity of the resulting molecule. Various strategies have been developed to achieve this modification, ranging from direct dehydrogenation to more intricate stereoselective methods.
Dehydrogenation Reactions
Dehydrogenation reactions represent a direct approach to creating the Δ6,7-double bond. These reactions typically involve the removal of hydrogen atoms from the C-6 and C-7 positions of a saturated steroid precursor. Chemical and biological methods can be employed for this purpose.
Chemical dehydrogenation can be achieved using various reagents that facilitate the removal of hydrogen. For instance, certain palladium catalysts have been shown to be effective in the aerobic dehydrogenation of cyclic ketones to their corresponding enones, a reaction type that is analogous to the creation of the 6,7-unsaturation in the steroid B-ring. acs.org
Microbiological transformations offer a green and highly selective alternative for dehydrogenation. Specific enzymes, such as 3-ketosteroid-Δ1-dehydrogenase (KstD), are known to introduce double bonds in the steroid A-ring, and similar enzymatic systems can be explored for modifications in the B-ring. rsc.org The enzyme Δ6-desaturase is another example of a biocatalyst that introduces a double bond, specifically in the conversion of linoleic acid to arachidonic acid, highlighting the potential for enzymatic pathways in creating specific unsaturations. nih.gov
Stereoselective Introduction of Δ6,7-Double Bonds
Achieving the correct stereochemistry during the introduction of the Δ6,7-double bond is crucial. Stereoselective methods ensure the formation of the desired isomer, which can have a profound impact on the molecule's final biological properties. The reduction of a 4-ene-3-ketone moiety in the steroid skeleton is a critical step in the synthesis of some biologically important steroids, and similar principles of stereocontrol are applicable to the synthesis of 6,7-dehydro derivatives. nih.gov
The synthesis of 7- and 8-dehydro derivatives of pregnane (B1235032) triols has been accomplished through a series of regio- and stereoselective transformations designed to prevent unwanted olefin isomerization. researchgate.net These methods often involve carefully chosen reagents and reaction conditions to control the formation of the double bond at the desired position and with the correct orientation.
Precursor Transformations for 6,7-Dehydro Prednisolone Nucleus
The synthesis of the 6,7-dehydro prednisolone nucleus often starts from a more readily available steroid precursor. For example, 7-dehydrocholesterol (B119134) (7-DHC) is a naturally occurring sterol that serves as a precursor for vitamin D3 and can be a starting point for synthesizing other 5,7-diene steroids. nih.govnih.gov The transformation of such precursors involves a sequence of reactions to modify the side chain and introduce the necessary functional groups on the steroid core before or after the creation of the 6,7-double bond.
The synthesis of C21 steroids with a 1,4-diene or 4,6-diene system has been explored, providing insights into the chemical strategies for introducing unsaturation in the A and B rings of the steroid. nih.gov These methods can be adapted for the specific synthesis of the 6,7-dehydro prednisolone structure.
Esterification at the C-21 Position
The final step in the synthesis of 6,7-Dehydro Prednisolone 21-Acetate is the esterification of the hydroxyl group at the C-21 position to form an acetate (B1210297) ester. This modification is significant as it can influence the compound's solubility, stability, and pharmacokinetic properties. drugbank.comnih.gov
Methods for Acetate Formation
Several methods are available for the esterification of the 21-hydroxyl group of steroids. A common and effective method involves the reaction of the steroid with acetic anhydride (B1165640) in the presence of a catalyst. chemicalbook.com
One documented procedure for the synthesis of Prednisolone-21-acetate involves reacting prednisolone with acetic anhydride using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in N,N-dimethylformamide (DMF). This reaction proceeds efficiently at a moderate temperature of 40°C, yielding the desired acetate in high purity. chemicalbook.com Another approach utilizes a mixed solvent system of tetrahydrofuran (B95107) and acetone (B3395972) with an alkali salt acetate as a catalyst, which avoids the use of more toxic solvents like pyridine. google.com The table below summarizes various reaction conditions for the acetylation of prednisolone.
| Catalyst | Solvent | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-dimethylaminopyridine (DMAP) | N,N-dimethylformamide (DMF) | Acetic anhydride | 40 | 0.5 | 99.8 | chemicalbook.com |
| Alkali salt acetate | Tetrahydrofuran/Acetone | Acetic anhydride | 30-50 (reflux) | 3-6 | Not specified | google.com |
| Pyridine | Pyridine | Acetic anhydride | Not specified | Not specified | Not specified | google.com |
| N-bromosuccinimide (NBS) | Not specified | Acyl chlorides | Not specified | 10-12 | 85-95 | researchgate.net |
The esterification of tertiary alcohols in steroids, which can be challenging due to steric hindrance, has been achieved using catalysts like N-bromosuccinimide (NBS) with acyl chlorides, offering high yields under mild conditions. researchgate.net While the C-21 hydroxyl is a primary alcohol and less sterically hindered, these methods highlight the versatility of esterification chemistry in steroid synthesis.
Role of the 21-Acetate Moiety in Synthetic Intermediacy
The 21-acetate group is not only a final functionalization but also plays a crucial role as a synthetic intermediate. In some synthetic routes, the acetate group serves as a protecting group for the 21-hydroxyl function while other chemical transformations are carried out on the steroid molecule. google.com For instance, in the synthesis of prednisolone from hydrocortisone (B1673445), the 21-acetate of hydrocortisone is first formed, followed by microbiological dehydrogenation to introduce the 1,2-double bond. chemicalbook.com
Furthermore, cortisone-21-acetate is an important intermediate in the synthesis of other corticosteroids like prednisone (B1679067) acetate and hydrocortisone. google.com The presence of the 21-acetate can influence the reactivity of other parts of the steroid, and its subsequent hydrolysis can be a key step in obtaining the final active pharmaceutical ingredient.
Derivatization and Analog Synthesis
This compound, a derivative of prednisolone, serves as a key intermediate and starting material in the synthesis of various steroidal compounds. clearsynth.com Its unique structural features, including the conjugated diene system and multiple functional groups, provide numerous opportunities for chemical modifications and the generation of diverse analogs.
Chemical Modifications of the Steroid Skeleton
The steroidal framework of this compound is amenable to a variety of chemical transformations, allowing for the introduction of new functionalities and the alteration of its physicochemical properties. These modifications are crucial for exploring structure-activity relationships and developing novel steroidal derivatives.
One of the primary sites for modification is the C-21 acetate group. This ester can be hydrolyzed to the corresponding 21-hydroxyl group, which can then be re-esterified with different acyl groups to produce a range of C-21 esters. This derivatization can influence the compound's solubility, stability, and pharmacokinetic profile.
The C-11 hydroxyl group and the C-3 ketone also offer possibilities for chemical alteration. The C-11 hydroxyl group can be oxidized to a ketone, while the C-3 ketone can be reduced or converted to other functional groups such as oximes or hydrazones. These modifications can impact the molecule's interaction with biological targets.
Table 1: Examples of Chemical Modifications on the Steroid Skeleton
| Reaction Site | Type of Modification | Reagents/Conditions | Potential Outcome |
| C-21 Acetate | Hydrolysis | Acid or base catalysis | C-21 alcohol for further derivatization |
| C-6/C-7 Diene | Dihydroxylation | Osmium tetroxide | Formation of 6,7-dihydroxy analogs sci-hub.se |
| C-6/C-7 Diene | Azido-ene formation | Via 6,7-epoxide and azide (B81097) ion | Introduction of a 6-azido-6-ene group sci-hub.se |
| C-11 Hydroxyl | Oxidation | Oxidizing agents (e.g., PCC) | C-11 ketone |
| C-3 Ketone | Reduction | Reducing agents (e.g., NaBH4) | C-3 hydroxyl group |
Generation of Related Steroidal Compounds
The chemical framework of this compound is a valuable platform for the synthesis of a wide array of related steroidal compounds. These synthetic routes often involve multi-step processes that leverage the reactivity of different parts of the molecule.
A significant area of analog synthesis involves modifications at and around the C-16 and C-17 positions. For instance, the introduction of a 16α-methyl group can be achieved through specific synthetic routes to produce analogs like 16α-methyl prednisolone 21-acetate. simsonpharma.com The synthesis of 16-carboxylate esters is also possible through intermediates such as 16,17-unsaturated corticosteroids. nih.gov
Furthermore, the C-17 side chain can be extensively modified. Mild oxidation of the parent compound, prednisolone, can yield aldehydes that serve as precursors for the synthesis of 20-carboxylate esters. nih.gov The 17α-hydroxyl group can be esterified, and subsequent elimination reactions can introduce a double bond at the 16,17-position, leading to key intermediates for further derivatization. nih.gov
The generation of metabolites of prednisolone, such as 6β-hydroxy-prednisolone and various 20-dihydro-prednisolone isomers, provides another avenue for obtaining related steroidal compounds. upf.edu These can be synthesized or isolated from metabolic studies and are important for understanding the biotransformation of the parent drug. upf.edu Additionally, enzymatic modifications, such as site-specific acylation and hydroxylation, are emerging as powerful tools for creating novel steroid derivatives with high selectivity. rsc.org
Table 2: Examples of Related Steroidal Compounds
| Compound Class | Key Structural Modification | Synthetic Approach |
| C-16 Substituted Analogs | 16α-methyl group | Multi-step synthesis involving methylation simsonpharma.com |
| C-16 Carboxylate Esters | Ester group at C-16 | Via 16,17-unsaturated intermediates nih.gov |
| C-20 Carboxylate Esters | Ester group at C-20 | Oxidation of the side chain nih.gov |
| Hydroxylated Metabolites | 6β-hydroxyl group | Isolation from metabolic studies or targeted synthesis upf.edu |
| Dihydro Metabolites | Reduction of C-20 ketone | Chemical or enzymatic reduction upf.edu |
Mechanistic Investigations of Cellular and Molecular Interactions Non Clinical in Vitro and Non Human in Vivo Studies
Glucocorticoid Receptor Binding Assays
Glucocorticoid receptor (GR) binding assays are fundamental in determining the affinity and specificity of a ligand like 6,7-Dehydro Prednisolone (B192156) 21-Acetate. These assays quantify the interaction between the compound and the receptor, providing insights into its potential potency as a glucocorticoid agonist or antagonist.
Quantitative Ligand Binding Studies (e.g., K_D, B_max determinations)
Quantitative ligand binding studies are essential to determine the dissociation constant (K_D) and the maximum number of binding sites (B_max). The K_D value is a measure of the affinity of a ligand for its receptor; a lower K_D indicates a higher affinity. B_max represents the total concentration of receptor sites in a given tissue or cell preparation.
While specific K_D and B_max values for 6,7-Dehydro Prednisolone 21-Acetate are not available, studies on related compounds offer some context. For instance, research has shown that the introduction of a 21-acetate group to glucocorticoids like hydrocortisone (B1673445) and betamethasone (B1666872) leads to a decrease in their affinity for the glucocorticoid receptor. nih.gov This suggests that this compound might exhibit a lower binding affinity compared to its parent compound, prednisolone.
Hypothetical Data Table for K_D and B_max of this compound
| Parameter | Value | Units | Cell/Tissue Model |
| K_D | Data Not Available | nM | e.g., Human A549 lung carcinoma cells |
| B_max | Data Not Available | fmol/mg protein | e.g., Human A549 lung carcinoma cells |
This table is for illustrative purposes only. The values are not based on experimental data.
Competition Binding Experiments with Other Steroids
Competition binding experiments are used to determine the relative binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the glucocorticoid receptor. In these assays, various concentrations of the unlabeled "competitor" steroid, such as this compound, would be incubated with the receptor source and a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
The results would indicate the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the inhibitory constant (K_i), which reflects the affinity of the competitor for the receptor.
Hypothetical Data Table for Competition Binding of this compound
| Competing Steroid | Relative Binding Affinity (%) (vs. Dexamethasone) |
| Dexamethasone (B1670325) | 100 |
| Prednisolone | Data Not Available |
| This compound | Data Not Available |
| Cortisol | Data Not Available |
This table illustrates the expected output from such an experiment. The values are hypothetical.
Cellular Uptake and Intracellular Localization (in vitro models)
The ability of a steroid to enter a cell and localize to the appropriate subcellular compartment is crucial for its biological activity. For glucocorticoids, this typically involves passive diffusion across the cell membrane and subsequent binding to the glucocorticoid receptor in the cytoplasm. The steroid-receptor complex then translocates to the nucleus.
Studies on other steroids have shown that cellular uptake is a rapid process influenced by the lipophilicity of the compound. simsonpharma.com More lipophilic steroids tend to accumulate to a greater extent within cells. The 21-acetate esterification of a glucocorticoid generally increases its lipophilicity. nih.gov Therefore, it could be hypothesized that this compound would readily enter cells. However, specific experimental data on its uptake kinetics and intracellular distribution in in vitro models are not available.
Receptor Activation and Downstream Signaling Pathways (in vitro models)
Upon binding to a ligand, the glucocorticoid receptor undergoes a conformational change, leading to its activation. This activated complex can then modulate gene expression through various mechanisms, primarily by interacting with specific DNA sequences known as Glucocorticoid Response Elements (GREs).
Glucocorticoid Response Element (GRE) Activation
The activation of GREs is a hallmark of glucocorticoid action. This can be studied using reporter gene assays. In such an assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with one or more GREs. The cells are then treated with the compound of interest, and the expression of the reporter gene is measured. An increase in reporter gene activity would indicate that the compound is capable of activating the glucocorticoid receptor, leading to GRE-mediated transcription.
No studies have been published that specifically measure the ability of this compound to activate GREs.
Modulation of Gene Expression (transcriptional regulation)
The ultimate functional consequence of glucocorticoid receptor activation is the modulation of target gene expression. Glucocorticoids can either upregulate (transactivate) or downregulate (transrepress) the transcription of a wide array of genes.
To investigate the effect of this compound on gene expression, techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis could be employed. These methods would allow for the measurement of changes in the mRNA levels of known glucocorticoid-responsive genes, such as those involved in inflammation (e.g., NF-κB regulated genes) or metabolism (e.g., phosphoenolpyruvate (B93156) carboxykinase).
Currently, there is no available data from studies that have profiled the changes in gene expression in response to treatment with this compound.
Interaction with Chaperone Complexes (e.g., Hsp90, p23)
The function of glucocorticoid receptors (GR), the primary targets of corticosteroids, is intrinsically linked to the cellular chaperone machinery. Heat shock protein 90 (Hsp90) and its co-chaperone p23 are pivotal in maintaining the GR in a conformation that is receptive to ligand binding. While direct experimental studies on the specific interaction between this compound and the Hsp90/p23 complex are not extensively documented in publicly available literature, the established principles of corticosteroid action provide a framework for understanding this process.
In its unliganded state, the GR resides in the cytoplasm as part of a multi-protein complex that includes Hsp90, Hsp70, and other co-chaperones. Hsp90 binds to the ligand-binding domain (LBD) of the GR, preventing its aggregation and maintaining it in a high-affinity state for steroid binding. The co-chaperone p23 joins the complex in the later stages of the chaperone cycle, binding to the ATP-bound state of Hsp90 and stabilizing the mature GR-Hsp90 heterocomplex. nih.gov This stabilization is thought to be crucial for efficient signal transduction upon ligand binding.
Upon binding of a corticosteroid like this compound to the GR's LBD, a conformational change is induced. This change leads to the dissociation of the chaperone proteins, including Hsp90 and p23. The now-activated ligand-receptor complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA.
Recent structural studies on the GR-Hsp90:p23 maturation complex have revealed that p23 can directly interact with and stabilize the native conformation of the GR's LBD. nih.gov This suggests that the nature of the corticosteroid ligand could potentially influence the dynamics of the GR-chaperone interaction.
While specific binding affinities and kinetic data for this compound with the Hsp90/p23 complex are not available, it is hypothesized that its interaction would follow the general mechanism established for other glucocorticoids. The structural modifications in this compound, specifically the introduction of a double bond at the 6,7-position, may, however, subtly alter the conformational changes induced upon binding, potentially affecting the rate of chaperone dissociation and subsequent nuclear translocation. Further research, including in vitro reconstitution assays with purified GR, Hsp90, p23, and this compound, is required to delineate these specific interactions.
Table 1: Key Proteins in the Glucocorticoid Receptor Chaperone Cycle
| Protein | Function in GR Chaperoning |
| Hsp90 | Binds to the GR ligand-binding domain, maintains receptor in a ligand-receptive state, prevents aggregation. |
| p23 | Co-chaperone that binds to the ATP-bound state of Hsp90, stabilizing the mature GR-Hsp90 complex. nih.gov |
| Hsp70 | Involved in the initial folding and assembly of the GR-Hsp90 complex. |
| Hop | (Hsp70/Hsp90 organizing protein) Acts as an adaptor protein, linking Hsp70 and Hsp90. |
This table is based on the generally accepted model of glucocorticoid receptor chaperoning and is not derived from studies specific to this compound.
Biotransformation and Metabolic Pathways Non Human and in Vitro Systems
Ester Hydrolysis of the C-21 Acetate (B1210297)
A key initial step in the metabolism of 6,7-Dehydro Prednisolone (B192156) 21-Acetate is the hydrolysis of its C-21 acetate group. This reaction is a common feature for many esterified corticosteroids.
The conversion of prednisolone 21-acetate to its active form, prednisolone, is catalyzed by hydrolytic enzymes, specifically esterases. nih.govnih.gov In vitro studies using hairless mouse skin homogenates have demonstrated this hydrolytic activity. nih.gov These studies identified that the metabolism is mediated by different esterase isoforms located primarily in the microsome and cytosol fractions of skin cells. nih.gov Research on human skin has also confirmed the presence of these hydrolytic enzymes, which are distributed throughout the epidermis and dermis. nih.gov The kinetic parameters of this hydrolysis in human skin have been determined, with a Michaelis-Menten constant (Km) of 25.1 microM and a maximum rate (Vmax) of 0.46 nmol/min/mg protein. nih.gov
The primary and most significant metabolite resulting from the hydrolysis of the C-21 acetate ester is prednisolone. nih.govnih.gov The removal of the acetate group from 6,7-Dehydro Prednisolone 21-Acetate would analogously yield 6,7-Dehydro Prednisolone. This biotransformation is essential as the hydroxyl group at the C-21 position is often crucial for the biological activity of glucocorticoids.
Microbial Transformation Studies of Steroids
Microorganisms, including various fungi and bacteria, are powerful tools for modifying steroid structures with high specificity. researchfloor.orgslideshare.net These biotransformations can lead to the creation of novel derivatives with potentially enhanced therapeutic properties. nih.gov
The microbial transformation of steroids is a well-established field, with numerous examples of fungi and bacteria capable of performing specific chemical reactions on the steroid nucleus. researchfloor.orgscialert.net Common transformations include hydroxylation, dehydrogenation, and side-chain cleavage. For instance, Arthrobacter simplex is known for its ability to introduce a double bond at the Δ1 position, a key step in converting hydrocortisone (B1673445) to prednisolone. scialert.netnih.gov
Fungi like Aspergillus, Rhizopus, and Penicillium have also been extensively studied for their steroid-transforming capabilities. researchgate.net For example, Streptomyces roseochromogenes has been shown to transform prednisolone into 20β-hydroxy prednisolone. researchgate.netcolab.ws Similarly, Rhodococcus strains can perform Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone to produce prednisone (B1679067) and prednisolone, respectively, and can also reduce the C20-carbonyl group. nih.gov
Examples of Microbial Transformation of Related Steroids
| Microorganism | Substrate | Primary Transformation | Product |
|---|---|---|---|
| Arthrobacter simplex | Hydrocortisone | Δ1-dehydrogenation | Prednisolone |
| Rhodococcus coprophilus | Cortisone | Δ1-dehydrogenation | Prednisone |
| Rhodococcus ruber | Hydrocortisone | Δ1-dehydrogenation and C20 reduction | Prednisolone and 20β-hydroxy-prednisolone |
| Streptomyces roseochromogenes | Prednisolone | C20 reduction | 20β-hydroxy prednisolone |
| Acremonium strictum | Prednisolone | Side chain alteration | Not specified |
Given the diverse enzymatic machinery of microorganisms, the biotransformation of this compound holds significant potential for generating novel metabolites. Based on transformations of similar steroids, potential reactions could include hydroxylation at various positions on the steroid ring, reduction of ketone groups, or even cleavage of the side chain. These modifications could lead to compounds with altered biological activity profiles. The production of such novel derivatives is a key advantage of using microbial systems in steroid chemistry. slideshare.netnih.gov
Enzymatic Conversions (e.g., Cytochrome P450 involvement in related compounds)
Beyond simple hydrolysis, the steroid nucleus of prednisolone and its derivatives can undergo further enzymatic modifications, often mediated by the cytochrome P450 (CYP) family of enzymes. pharmgkb.orgnih.gov These enzymes are critical in the metabolism of a vast array of compounds, including steroids. wikipedia.org
In human liver hepatocytes, prednisolone is primarily metabolized by the CYP3A subfamily, particularly CYP3A4. pharmgkb.orgpharmgkb.org This enzyme is responsible for hydroxylating prednisolone, a common detoxification pathway. pharmgkb.org Studies have shown that glucocorticoids like dexamethasone (B1670325) and prednisone can induce the expression of CYP3A enzymes. nih.govresearchgate.net Furthermore, corticosteroids can act as competitive inhibitors of CYP3A-mediated metabolism. nih.govresearchgate.net While the specific interaction of this compound with CYP enzymes is not extensively documented, it is highly probable that it would also be a substrate for and potentially an modulator of CYP3A4 activity, similar to other structurally related corticosteroids. nih.gov
Enzymatic Involvement in Corticosteroid Metabolism
| Enzyme Family | Specific Enzyme | Role in Corticosteroid Metabolism | Example Substrate |
|---|---|---|---|
| Esterases | Various isoforms | Hydrolysis of C-21 esters | Prednisolone 21-acetate |
| Cytochrome P450 | CYP3A4 | Hydroxylation and further metabolism | Prednisolone |
| CYP3A5 | Potential involvement in metabolism | Prednisone | |
| 11β-hydroxysteroid dehydrogenases | 11β-HSD1/11β-HSD2 | Interconversion of active and inactive glucocorticoids (e.g., cortisol and cortisone) | Cortisol/Cortisone |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques
Chromatography is the cornerstone for separating complex mixtures, making it indispensable for the analysis of pharmaceutical compounds and their impurities. Techniques such as HPLC and GC are pivotal in determining the purity and quantifying related substances for steroid compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 6,7-Dehydro Prednisolone (B192156) 21-Acetate and resolving it from Prednisolone and other structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of corticosteroids.
Detailed research findings on the analysis of Prednisolone active pharmaceutical ingredients (API) provide a framework for the conditions suitable for 6,7-Dehydro Prednisolone 21-Acetate. These methods are specifically designed to be "stability-indicating," meaning they can resolve the main component from its degradation products and related impurities. The separation is typically achieved on octadecylsilyl silica (B1680970) (C18) columns. The mobile phase often consists of a mixture of water with organic modifiers like acetonitrile (B52724) and/or methanol, sometimes with the addition of tetrahydrofuran (B95107) to fine-tune the separation of closely related steroids. Detection is almost universally performed using a UV detector, as the conjugated double-bond system in the steroid A-ring provides strong chromophoric activity.
For instance, established methods for Prednisolone can effectively separate it from impurities such as Hydrocortisone (B1673445), Prednisone (B1679067), and Prednisolone Acetate (B1210297). Given that this compound is a known related substance, these methods are directly applicable to its identification and quantification.
Table 1: Representative HPLC Conditions for Corticosteroid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) |
| Mobile Phase B | 80% Acetonitrile in Water |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
This table presents a typical gradient method developed for the analysis of Prednisolone and its related substances, which would be suitable for resolving this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application to corticosteroids like this compound is less direct than HPLC. Due to their high molecular weight and low volatility, as well as potential for thermal degradation, steroids generally require chemical derivatization prior to GC analysis. This process involves converting the polar hydroxyl groups into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers.
While specific GC methods for this compound are not widely published in mainstream literature, GC and GC-MS (Gas Chromatography-Mass Spectrometry) are recognized as suitable techniques for the broader analysis of related steroid compounds, including various Prednisolone and Prednisone derivatives.
Mass Spectrometry (MS) Coupled Techniques
The coupling of mass spectrometry with chromatographic techniques provides an unparalleled level of sensitivity and specificity, making it a critical tool for definitive identification and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone in modern analytical labs for steroid analysis. nih.gov It combines the powerful separation capabilities of HPLC with the precise mass detection of MS, allowing for the confident identification of compounds even at trace levels. Research on the metabolism of Prednisolone has successfully used LC-MS/MS to detect and characterize a wide array of metabolites. Notably, one of the identified metabolites is 6,7-dehydroprednisolone (Δ⁶-PRED) . elsevierpure.com The characterization involves monitoring specific mass transitions from a precursor ion (the molecular ion, [M+H]⁺) to one or more product ions, a technique known as Multiple Reaction Monitoring (MRM). This approach is highly selective and can distinguish between isomers that may have identical retention times. nih.govnih.gov
For Prednisolone Acetate, LC-MS/MS data shows a precursor ion [M+H]⁺ at m/z 403.2. Its fragmentation includes characteristic product ions that can be used for identification and quantification. chemicalbook.com A similar approach would be used for this compound, which would be expected to have a molecular ion [M+H]⁺ at m/z 401.2, reflecting the loss of two hydrogen atoms compared to Prednisolone Acetate.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for elucidating the precise chemical structure of a molecule. Each method provides a unique piece of the structural puzzle by probing different aspects of the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. While a complete, publicly available assigned NMR spectrum for this compound is not readily found, its structure can be inferred by comparing it to the well-documented spectra of Prednisolone Acetate.
The ¹H NMR spectrum would show characteristic signals for the steroid backbone. Key differences for the 6,7-dehydro derivative would be the appearance of new signals in the olefinic region (typically 5.0-7.0 ppm) corresponding to the protons on the C6 and C7 double bond. Concurrently, the signals for the protons at these positions in Prednisolone Acetate would be absent.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, new signals corresponding to the sp²-hybridized carbons of the C6-C7 double bond would be present, and the chemical shifts of adjacent carbons (such as C5, C8, C9, and C10) would be altered compared to those in Prednisolone Acetate due to the electronic effects of the new double bond. chemicalbook.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information about the functional groups and conjugated systems within a molecule.
UV-Vis Spectroscopy: Corticosteroids with the pregna-1,4-diene-3,20-dione structure, like Prednisolone Acetate, exhibit a strong UV absorption maximum (λmax) around 244 nm. This absorption is due to the π → π* electronic transition within the cross-conjugated enone system of the A-ring. The introduction of an additional conjugated double bond at the 6,7-position in this compound would extend this conjugated system. This extension is expected to cause a bathochromic shift (shift to a longer wavelength) in the λmax compared to Prednisolone Acetate.
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups. For this compound, the spectrum would be expected to show characteristic absorption bands for:
O-H stretching: A broad band around 3400 cm⁻¹ from the hydroxyl groups at C11 and C17.
C=O stretching: Multiple sharp, strong bands between 1600-1750 cm⁻¹. These would correspond to the C21-acetate ester (~1745-1755 cm⁻¹), the C20-ketone (~1705-1725 cm⁻¹), and the C3-ketone of the conjugated system (~1660 cm⁻¹).
C=C stretching: Bands around 1620 cm⁻¹ and 1600 cm⁻¹ corresponding to the double bonds in the A-ring and the new C6-C7 double bond.
C-O stretching: Strong bands in the region of 1240 cm⁻¹ (from the acetate) and 1050 cm⁻¹ (from the hydroxyl groups).
This combination of advanced analytical techniques is crucial for the complete characterization of this compound, ensuring its identity and purity when it is monitored as a related substance in pharmaceutical manufacturing.
Optical Rotation and Circular Dichroism
Optical rotation and circular dichroism (CD) are powerful chiroptical techniques that provide critical information about the three-dimensional structure of chiral molecules like this compound. The presence of multiple stereocenters in the steroid nucleus makes these methods particularly valuable for confirming its specific configuration and for detecting subtle conformational changes.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the stereochemical arrangement of chromophores within the molecule. In this compound, the α,β-unsaturated ketone in the A-ring and the additional conjugated double bond in the B-ring are key chromophores that are expected to produce a distinct CD spectrum.
The analysis of CD spectra can provide detailed insights into:
Absolute Configuration: The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters.
Conformational Analysis: Changes in the conformation of the steroid rings, influenced by substituents or solvent, can be monitored through alterations in the CD signal.
Interactions with other molecules: CD is a valuable tool for studying the binding of steroids to proteins and other biological macromolecules, as the CD spectrum of the steroid is often perturbed upon binding. nih.gov
The introduction of the 6,7-double bond in this compound is anticipated to significantly influence its CD spectrum compared to Prednisolone Acetate. This additional unsaturation extends the chromophoric system, likely leading to shifts in the absorption maxima and changes in the intensity of the CD bands. Such spectral differences serve as a crucial analytical parameter for distinguishing between these two closely related steroids.
Table 1: Comparison of Related Prednisolone Compounds
| Compound Name | Molecular Formula | Key Structural Difference from Prednisolone |
|---|---|---|
| Prednisolone | C21H28O5 | - |
| Prednisolone Acetate | C23H30O6 | Acetate group at C21 |
| This compound | C23H28O6 | Acetate group at C21 and a double bond at C6-C7 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, offering a definitive structural characterization of this compound.
While the specific crystal structure of this compound is not publicly available, the crystal structure of the parent compound, Prednisolone Acetate, has been reported and can serve as a valuable model for understanding the general conformational features of this class of steroids. researchgate.net The study of Prednisolone Acetate revealed detailed information about the conformation of the steroid rings and the orientation of the side chains. researchgate.net
A crystallographic study of this compound would be expected to reveal:
Planarity of the B-ring: The introduction of the C6-C7 double bond would impose a greater degree of planarity on the B-ring compared to the saturated B-ring in Prednisolone Acetate.
Intermolecular Interactions: The crystal packing of this compound would be determined by a network of intermolecular interactions, such as hydrogen bonding and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.
The data obtained from X-ray crystallography is typically presented in a standardized format, including the parameters of the unit cell and the space group, as illustrated in the hypothetical data table below.
Table 2: Hypothetical Crystallographic Data for a Steroid Compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 20.3 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2089.6 |
| Z | 4 |
Computational and in Silico Modeling Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation of a ligand to its target protein and to analyze the stability and conformational changes of the resulting complex over time.
Ligand-Receptor Interactions and Binding Conformations
Molecular docking studies on derivatives of prednisolone (B192156) acetate (B1210297) with the glucocorticoid receptor (GR) have provided valuable insights into their binding mechanisms. In one such in silico study, various prednisolone acetate derivatives were docked into the ligand-binding pocket of the human glucocorticoid receptor (PDB ID: 6DXK). These studies help in understanding the key interactions that stabilize the ligand-receptor complex.
For instance, a study on prednisolone acetate derivatives identified several key amino acid residues within the GR binding pocket that are crucial for interaction. These include both hydrogen bonding and hydrophobic interactions, which are fundamental to the binding affinity and specificity of the ligand. While specific docking scores for 6,7-Dehydro Prednisolone 21-Acetate are not available, the interactions of similar compounds provide a predictive framework. For example, prednisolone valerate (B167501) acetate, another derivative, was found to form a weak hydrogen bond with LEU 563 and a cation-pi interaction with MET 646. researchgate.net
Interactive Table: Predicted interactions of Prednisolone derivatives with the Glucocorticoid Receptor.
| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Prednisolone valerate acetate | -10.187 | LEU 563 | Weak Hydrogen Bond |
| MET 646 | Cation-pi | ||
| Methylprednisolone hemisuccinate | -10.175 | Not specified | Not specified |
Note: Data is based on studies of prednisolone derivatives and serves as a predictive model for this compound.
Conformational Analysis of 6,7-Dehydro Steroid Nucleus
The conformation of the steroid nucleus is a critical determinant of its biological activity. The introduction of a double bond at the 6,7-position of the prednisolone steroid nucleus, as in this compound, is expected to alter the geometry of the B-ring. The fundamental structure of corticosteroids consists of four fused rings: a cyclohexadienone 'A' ring, two cyclohexane (B81311) 'B' and 'C' rings, and a cyclopentane (B165970) 'D' ring. nih.gov The 'A' ring can adopt various conformations such as 2β-sofa, 1α,2β-half chair, and 1α-sofa. nih.gov The conformation of the 'D' ring is dependent on its substituent groups and can range from a 13β-envelope to a 13β, 14α-half-chair. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Prediction of Biological Activity based on Molecular Descriptors
QSAR models for glucocorticoid receptor binding have been developed to predict the affinity of various steroidal ligands. These models utilize molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.
One study on a set of 39 steroidal ligands categorized them as strong, moderate, and weak binders to the GR. Current time information in Sofia, BG. The analysis revealed that the van der Waals surface area is a key descriptor for distinguishing strong binders. Current time information in Sofia, BG. For moderate binders, a more specific descriptor, the van der Waals partial negative surface area, was found to be important, suggesting that local charges play a significant role in the interaction with the receptor. Current time information in Sofia, BG. Another QSAR study on 110 compounds from four different chemical classes successfully validated a model for predicting binding affinity to the GR, achieving a cross-validated r² of 0.702. nih.gov
Although these studies did not specifically include this compound, the identified descriptors provide a basis for predicting its potential GR binding affinity. The introduction of the 6,7-double bond would alter the surface area and electronic distribution of the molecule, which would be reflected in these QSAR models.
Protein Structure Prediction and Mutational Analysis
Understanding the structure of the target protein and the effects of mutations is crucial for elucidating the mechanism of ligand binding and for the design of new drugs.
Glucocorticoid Receptor Ligand Binding Domain (LBD) Studies
The glucocorticoid receptor is a ligand-dependent transcription factor with several domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). mdpi.com The LBD is a structured domain containing a hydrophobic ligand-binding pocket that determines ligand specificity. mdpi.com Upon ligand binding, the LBD undergoes a conformational change that is critical for its function. nih.gov
Molecular dynamics simulations have been employed to study the behavior of the GR DBD, revealing the importance of the "lever arm" region in transcriptional output. researchgate.netnih.gov While these studies focus on the DBD, they highlight the dynamic nature of the receptor and how subtle structural changes can impact its function.
Mutational analyses of the GR LBD have identified key residues that are critical for ligand binding and receptor function. For example, mutations in the steroid-binding pocket have been shown to dramatically alter the efficacy and potency of agonists. researchgate.net Studies on the interaction of various steroids with the GR LBD have provided insights into the structural basis for their activity. These findings are critical for understanding how a compound like this compound might interact with the receptor and how its specific structural features could influence its biological profile.
Role As a Research Intermediate and Reference Standard
Precursor in the Synthesis of Prednisolone (B192156) and Other Corticosteroids
6,7-Dehydro Prednisolone 21-Acetate is an important intermediate in the chemical synthesis of prednisolone and related steroid drugs. google.com The manufacturing of corticosteroids often involves multi-step chemical transformations. In some synthetic pathways, this compound serves as a late-stage intermediate that can be converted into the final active pharmaceutical ingredient, such as Prednisolone Acetate (B1210297). One of the traditional preparation methods for prednisolone acetate involves the esterification of prednisolone. google.com Conversely, synthetic routes can build the core steroid structure and introduce functional groups in a specific order, where this compound emerges as a precursor before final modification into prednisolone or other corticosteroids. google.comchemicalbook.com Its specific structure, featuring a double bond in the 6,7-position, is a key feature in certain synthetic strategies that is later modified to yield the final desired steroid structure.
Reference Standard in Analytical Chemistry and Quality Control
In the highly regulated field of pharmaceutical manufacturing, ensuring the purity and quality of drugs is paramount. This compound serves as a critical reference standard for this purpose. clearsynth.comsynzeal.com Reference standards are highly characterized and purified compounds used as a benchmark in analytical tests.
This compound is utilized in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify prednisolone and its related substances in drug products. clearsynth.comcleanchemlab.com It is suitable for these applications in the context of Abbreviated New Drug Applications (ANDA) submissions and for ongoing quality control (QC) during commercial production. clearsynth.comcleanchemlab.com By comparing the analytical response of the sample to that of the reference standard, chemists can confirm the identity, purity, and stability of the pharmaceutical product. synzeal.com Suppliers of this reference material provide a comprehensive Certificate of Analysis, detailing its characterization and purity to meet stringent regulatory guidelines. simsonpharma.com
| Application as a Reference Standard | Details | Regulatory Context |
| Analytical Method Development | Used to establish the specificity and accuracy of new analytical procedures for corticosteroids. clearsynth.comsynzeal.com | Foundational for creating reliable testing methods. |
| Method Validation (AMV) | Confirms that the analytical method is suitable for its intended purpose. cleanchemlab.com | A requirement for regulatory submissions like ANDAs. cleanchemlab.com |
| Quality Control (QC) | Routine testing of raw materials and finished prednisolone products to ensure they meet specifications. clearsynth.comsynzeal.com | Essential for batch release and ensuring product consistency. synzeal.com |
| Stability Studies | Helps in identifying and quantifying degradation products that may form over time. synzeal.com | Part of demonstrating the shelf-life of a drug product. |
Impurity Profiling and Characterization in Pharmaceutical Research
During the synthesis of a drug, side reactions can occur, leading to the formation of impurities. pageplace.de this compound is recognized as a known impurity in the production of prednisolone. The process of identifying and quantifying all the impurities in a drug substance is known as impurity profiling, which is a critical aspect of drug development and regulatory filings. pageplace.de
As a potential process-related impurity, this compound must be monitored and controlled within strict limits defined by pharmacopeias and regulatory bodies like the FDA. The availability of this compound as a pure reference standard is essential for this task. synzeal.com Researchers and quality control analysts use it to:
Identify unknown peaks in chromatograms of prednisolone batches. synzeal.com
Quantify the level of this specific impurity to ensure it does not exceed the established safety thresholds.
Assess the genotoxic potential of impurities, which is a key safety evaluation. synzeal.com
Q & A
Q. What are the key chemical identifiers and structural features of 6,7-Dehydro Prednisolone 21-Acetate?
Methodological Answer: The compound is characterized by its IUPAC name: [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate. Key identifiers include:
- CAS No. : 2427-45-4 (for the 6,7-dehydro form) .
- Molecular Formula : C₂₃H₂₈O₆ (differs from non-dehydro Prednisolone 21-acetate due to the 6,7-dehydro modification) .
- Structural differentiation : The 6,7-dehydro group introduces a double bond between C6 and C7, altering steric and electronic properties compared to Prednisolone 21-acetate (CAS 52-21-1) .
Analytical Tools : Use NMR (¹H/¹³C) for double bond confirmation, HPLC-UV for purity assessment (>99% by USP standards), and mass spectrometry for molecular weight validation (402.49 g/mol) .
Q. How is this compound synthesized, and what are the critical purity benchmarks?
Methodological Answer: Synthesis typically involves:
Starting Material : Prednisolone 21-acetate undergoes dehydrogenation at C6-C7 using catalysts like Pd/C or enzymatic methods .
Reaction Conditions : Controlled temperature (50–70°C) under inert atmosphere to prevent oxidation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Purity Criteria :
- HPLC : ≥99% purity with retention time matching reference standards (e.g., 5.574 min under conditions: C18 column, acetonitrile/water = 40/60, UV 254 nm) .
- Residual Solvents : <0.1% per ICH Q3C guidelines .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-inflammatory efficacy of this compound in vivo?
Methodological Answer: Experimental Design :
Model Selection : Murine models (e.g., carrageenan-induced paw edema) or LPS-induced systemic inflammation .
Dosage Regimen :
- Nanoemulsion Formulation : Prepare using high-pressure homogenization (lipid phase: soybean oil, surfactant: Tween 80) to enhance bioavailability .
- Dose Range : 0.1–10 mg/kg, administered intravenously or topically .
Outcome Measures :
- Biomarkers : IL-6, TNF-α (ELISA), and NF-κB activity (luciferase reporter assays) .
- Histopathology : Tissue sections stained with H&E for inflammatory cell infiltration .
Data Analysis : Compare results to Prednisolone 21-acetate controls to assess potency differences due to the 6,7-dehydro modification .
Q. What are the stability challenges of this compound in formulation, and how can they be mitigated?
Methodological Answer: Key Stability Issues :
- Hydrolysis : The 21-acetate ester is prone to hydrolysis in aqueous media, forming free prednisolone .
- Oxidation : The 6,7-dehydro group increases susceptibility to photooxidation .
Mitigation Strategies :
Formulation : Use lyophilized powders stored at -20°C or lipid-based nanoemulsions to reduce water contact .
Excipients : Add antioxidants (e.g., ascorbic acid) and UV-blocking agents in topical formulations .
Analytical Monitoring :
- HPLC Stability-Indicating Method : Monitor degradation products (e.g., prednisolone) under accelerated conditions (40°C/75% RH for 6 months) .
Q. How can discrepancies in pharmacokinetic (PK) data for this compound across studies be resolved?
Methodological Answer: Common Discrepancies : Variability in half-life (t₁/₂) and bioavailability due to formulation differences or assay sensitivity . Resolution Steps :
Standardized PK Protocols :
- Dosing : Uniform administration routes (e.g., IV vs. oral) and vehicle controls .
- Sampling : Frequent plasma sampling (0–24 hrs) with LC-MS/MS detection (LOQ: 0.1 ng/mL) .
Cross-Study Validation : Compare data against structural analogs (e.g., Prednisolone valerate acetate) to identify metabolic outliers .
In Silico Modeling : Use PBPK models to predict absorption differences caused by the 6,7-dehydro group’s lipophilicity .
Q. What advanced chromatographic techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer: Optimal Methods :
UHPLC-MS/MS :
- Column : C18 (2.6 µm, 100 x 2.1 mm).
- Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30).
- Ionization : ESI+ with MRM transitions m/z 403.2 → 147.1 (quantifier) .
Validation Parameters :
- Linearity : 1–1000 ng/mL (R² > 0.99).
- Recovery : >85% from plasma via protein precipitation (acetonitrile) .
Comparative Data : Cortisone-21-acetate (retention time: 5.075 min) can serve as an internal standard .
Q. How does the 6,7-dehydro modification affect glucocorticoid receptor (GR) binding affinity compared to Prednisolone 21-acetate?
Methodological Answer: Experimental Approach :
GR Binding Assays :
- Use recombinant GR (competitive binding with ³H-dexamethasone).
- Calculate IC₅₀ values via nonlinear regression .
Structural Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
